1-methyl-1H-indole-3-carboxamide
Overview
Description
1-Methyl-1H-indole-3-carboxamide is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 1-methyl-1h-indole-3-carboxamide, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can significantly impact their bioavailability and therapeutic potential .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, suggesting they can induce a variety of molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of indole derivatives .
Biochemical Analysis
Biochemical Properties
1-methyl-1H-indole-3-carboxamide plays a significant role in biochemical reactions due to its ability to form hydrogen bonds with enzymes and proteins. This compound has been shown to interact with a variety of enzymes, including HIV-1 protease, renin, and HLGP (human liver glycogen phosphorylase). The carboxamide group in this compound facilitates these interactions by forming hydrogen bonds with the active sites of these enzymes, leading to their inhibition .
Cellular Effects
This compound has been observed to influence various cellular processes. It has shown potential anticancer activity by inducing apoptosis in cancer cells. The compound affects cell signaling pathways, particularly those involved in oxidative stress and apoptosis. For instance, it has been reported to stimulate the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis . Additionally, this compound can modulate gene expression, further impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes through hydrogen bonding, leading to enzyme inhibition. This inhibition can result in the disruption of metabolic pathways and cellular processes. For example, the interaction of this compound with HIV-1 protease inhibits the enzyme’s activity, preventing the maturation of viral proteins and thereby inhibiting viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on enzymes and cellular processes. Long-term studies have indicated that this compound can lead to sustained inhibition of target enzymes, resulting in prolonged effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes. The compound has been shown to inhibit key enzymes in metabolic pathways, leading to alterations in metabolic flux and metabolite levels. For instance, its inhibition of human liver glycogen phosphorylase affects glycogen metabolism, impacting glucose levels in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its interaction with binding proteins can influence its localization and accumulation within specific tissues, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with target enzymes and proteins. Post-translational modifications, such as phosphorylation, can further influence its subcellular localization and activity, directing it to specific compartments or organelles .
Preparation Methods
The synthesis of 1-methyl-1H-indole-3-carboxamide typically involves the methylation of indole followed by the formation of the carboxamide group. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity .
Chemical Reactions Analysis
1-Methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include oxidized carboxylic acids, reduced amines, and various substituted indole derivatives.
Scientific Research Applications
1-Methyl-1H-indole-3-carboxamide has been extensively studied for its applications in:
Comparison with Similar Compounds
1-Methyl-1H-indole-3-carboxamide can be compared with other indole derivatives such as:
Indole-3-carboxamide: Similar in structure but lacks the methyl group at the nitrogen atom.
1-Methylindole: Lacks the carboxamide group, making it less versatile in chemical reactions.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group instead of a carboxamide.
The uniqueness of this compound lies in its combination of the methyl and carboxamide groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-methylindole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQHFXKJFJHBAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356397 | |
Record name | 1-methyl-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118959-44-7 | |
Record name | 1-methyl-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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